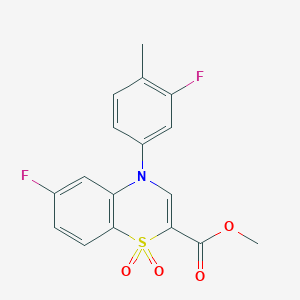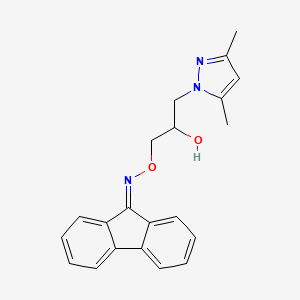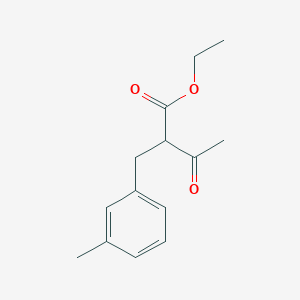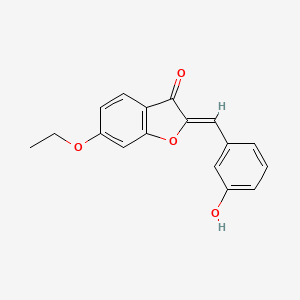
4-(4-Fluorophenyl)isothiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-Fluorophenyl)isothiazolidine 1,1-dioxide is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for structurally similar compounds. The first paper discusses the conjugate addition of a lithiated oxazolidinone derivative to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols . The second paper describes the synthesis of polyureas through a microwave-assisted rapid polycondensation reaction of a triazolidine-dione derivative with diisocyanates . These studies suggest that the compound may also be synthesized through similar methods and could potentially be used in the creation of polymers or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves the use of lithiated intermediates and conjugate addition reactions . The lithiated derivative adds to enones and enoates, resulting in high yields and diastereoselectivities. The process is followed by X-ray crystal-structure analysis to confirm the formation of the C-C bond . In the context of this compound, a similar approach could be hypothesized where lithiation and subsequent addition to suitable electrophiles might be employed to synthesize the compound with high stereochemical control.
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the provided papers, the first paper does include X-ray crystal-structure analysis to determine the stereochemistry of the synthesized compounds . This suggests that for a comprehensive analysis of the molecular structure of the compound , X-ray crystallography could be a valuable tool to elucidate its stereochemical configuration and confirm the presence of any stereogenic centers.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound, but they do provide information on the reactivity of similar compounds. For instance, the 1,4-adducts described in the first paper can undergo Hg2+-assisted substitutions, allowing for the replacement of functional groups and the recovery of chiral auxiliaries . This indicates that the compound may also participate in substitution reactions, potentially leading to a variety of derivatives with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, the second paper reports on the inherent viscosity, IR, 1H-NMR, elemental analysis, and thermogravimetric analysis of the synthesized polyureas . These characterization techniques could be applied to this compound to determine its physical and chemical properties, such as solubility, thermal stability, and molecular interactions, which are crucial for its potential applications in material science or pharmaceuticals.
科学的研究の応用
Anti-Arthritic Applications
4-(4-Fluorophenyl)isothiazolidine 1,1-dioxide derivatives have shown promise as antiarthritic agents. Specifically, compounds with a gamma-sultam skeleton and an antioxidant moiety like 2,6-di-tert-butylphenol have been effective. They exhibit potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These compounds have shown efficacy in animal models of arthritis without ulcerogenic activities. One such compound, S-2474, is under clinical trials as an antiarthritic drug candidate (Inagaki et al., 2000) (Inagaki, 2003).
Synthetic Applications
These compounds also find utility in synthetic chemistry. The regioselective synthesis of N-substituted-4-substituted isothiazolidine-1,1-dioxides from epoxides and sulfonamides has been developed. This methodology is useful for creating a range of compounds, including those with potential biological activity (Cleator et al., 2006). Additionally, a novel synthesis approach for triazole-containing isothiazolidine 1,1-dioxides has been reported, demonstrating the potential for these compounds in small molecule probe discovery (Rolfe et al., 2011).
Other Applications
- It's used in the preparation of radioligands like [18F]RP 62203, which is an antagonist of 5-HT2 receptors, indicating its relevance in neuroscientific studies (Lasne et al., 1994).
- The synthesis of heterocyclic oxyacetic acid diuretics involves analogues of this compound, showing its role in the development of diuretic medications (Shutske et al., 1983).
Safety and Hazards
The safety information for 4-(4-Fluorophenyl)isothiazolidine 1,1-dioxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(4-fluorophenyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-9-3-1-7(2-4-9)8-5-11-14(12,13)6-8/h1-4,8,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVHYYIPQMKWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887129-62-6 |
Source


|
| Record name | 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)
![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)



![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)


![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)